N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040654-03-2
VCID: VC11946924
InChI: InChI=1S/C26H26N4O3S/c1-3-4-15-33-24-8-6-5-7-21(24)22-16-23-26(27-13-14-30(23)29-22)34-17-25(32)28-20-11-9-19(10-12-20)18(2)31/h5-14,16H,3-4,15,17H2,1-2H3,(H,28,32)
SMILES: CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol

N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040654-03-2

Cat. No.: VC11946924

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040654-03-2

Specification

CAS No. 1040654-03-2
Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
IUPAC Name N-(4-acetylphenyl)-2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C26H26N4O3S/c1-3-4-15-33-24-8-6-5-7-21(24)22-16-23-26(27-13-14-30(23)29-22)34-17-25(32)28-20-11-9-19(10-12-20)18(2)31/h5-14,16H,3-4,15,17H2,1-2H3,(H,28,32)
Standard InChI Key SBVVJQYIVJKKJZ-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Canonical SMILES CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Introduction

N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound featuring a complex structure with potential applications in medicinal chemistry. This compound is characterized by its pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group through a sulfanyl (-S-) bridge. The presence of a 2-butoxyphenyl group and a 4-acetylphenyl group adds to its structural complexity and potential biological activity.

Synthesis

The synthesis of N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide likely involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrazine core and the introduction of the sulfanyl bridge and phenylacetamide moiety. Common methods might involve alkylation reactions, sulfanylation, and amide bond formation.

Comparison with Similar Compounds

Compound NameStructureUnique Features
N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamidePyrazolo[1,5-a]pyrazine core with sulfanyl bridgePotential biological activity due to complex structure
2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamideComplex triazole derivativeEnhanced anti-cancer activity potential
N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A] triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamideSimilar triazole structureMolecular weight of 514.6 g/mol, potential for non-human research

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